molecular formula C17H12ClN3O2S B10970255 2-[1-(3-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[1-(3-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10970255
M. Wt: 357.8 g/mol
InChI Key: UPMQOHUJFCUXFM-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      2-[1-(3-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: may undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions used in these reactions are specific to the synthetic steps mentioned earlier.
    • The major products formed from these reactions are the 1,3,4-thiadiazole derivatives.
  • Scientific Research Applications

    • This compound finds applications in:

        Medicinal Chemistry: Due to its diverse biological activities, it could be explored as a potential drug candidate.

        Industry: Its chemical reactivity makes it useful in the synthesis of other compounds.

        Biological Research: Investigating its effects on cellular pathways and molecular targets.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an area of research.
    • It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    • While I don’t have specific information on similar compounds, further research could compare its properties with related 1,3,4-thiadiazoles.

    Biological Activity

    The compound 2-[1-(3-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

    • Molecular Formula : C₁₇H₁₂ClN₃O₂S
    • Molecular Weight : 357.81408 g/mol
    • CAS Number : [specific CAS number not provided in sources]

    Biological Activity Overview

    The biological activity of this compound primarily stems from its thiadiazole and quinazoline moieties, which are known for their diverse pharmacological effects. The following sections detail the specific activities reported in the literature.

    Anticonvulsant Activity

    Numerous studies have highlighted the anticonvulsant potential of thiadiazole derivatives, including those related to our compound. For instance:

    • A study by Aliyu et al. (2021) demonstrated that certain thiadiazole derivatives exhibit significant anticonvulsant activity in both the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The mechanism of action is believed to involve modulation of GABAergic pathways and voltage-gated ion channels .
    • In another study, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticonvulsant effects. Compounds with specific substitutions showed up to 90% protection in MES tests at doses of 100 mg/kg .

    Anticancer Potential

    The anticancer properties of thiadiazole-based compounds have also been investigated:

    • Recent research highlighted that novel thiadiazolo[2,3-b]quinazolin derivatives exhibited promising cytotoxic activity against various cancer cell lines. The mechanisms involved include induction of apoptosis and inhibition of cell proliferation .
    • A study focusing on 5-aryl-1,3,4-thiadiazole derivatives reported significant activity against cancer cells, suggesting that the structural modifications can enhance their efficacy as anticancer agents .

    Synthesis and Structure-Activity Relationship (SAR)

    The synthesis of this compound involves multi-step reactions that typically include:

    • Formation of Thiadiazole Ring : Utilizing starting materials like thiosemicarbazide and carbon disulfide.
    • Quinazoline Integration : Reaction with appropriate aldehydes or ketones to form the quinazoline structure.

    The structure-activity relationship (SAR) indicates that substitutions at specific positions significantly influence biological activity. For example, the presence of halogen groups such as chlorine enhances both anticonvulsant and anticancer activities due to increased lipophilicity and receptor affinity .

    Case Study 1: Anticonvulsant Activity Assessment

    A series of compounds derived from 1,3,4-thiadiazoles were tested for anticonvulsant efficacy using the MES method. The most potent compound showed over 90% protection at a dosage of 100 mg/kg. This study underscores the potential for developing new therapeutic agents based on structural modifications of thiadiazole derivatives .

    Case Study 2: Anticancer Efficacy

    In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that further optimization could lead to effective anticancer therapies based on this scaffold .

    Properties

    Molecular Formula

    C17H12ClN3O2S

    Molecular Weight

    357.8 g/mol

    IUPAC Name

    2-[1-(3-chlorophenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

    InChI

    InChI=1S/C17H12ClN3O2S/c1-10(23-12-6-4-5-11(18)9-12)15-20-21-16(22)13-7-2-3-8-14(13)19-17(21)24-15/h2-10H,1H3

    InChI Key

    UPMQOHUJFCUXFM-UHFFFAOYSA-N

    Canonical SMILES

    CC(C1=NN2C(=O)C3=CC=CC=C3N=C2S1)OC4=CC(=CC=C4)Cl

    Origin of Product

    United States

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